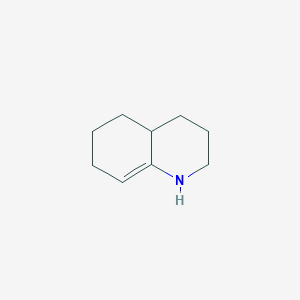

1,2,3,4,4a,5,6,7-Octahydroquinoline

Description

Structure

3D Structure

Propriétés

Numéro CAS |

876509-33-0 |

|---|---|

Formule moléculaire |

C9H15N |

Poids moléculaire |

137.22 g/mol |

Nom IUPAC |

1,2,3,4,4a,5,6,7-octahydroquinoline |

InChI |

InChI=1S/C9H15N/c1-2-6-9-8(4-1)5-3-7-10-9/h6,8,10H,1-5,7H2 |

Clé InChI |

CEKSPMMCISUSTR-UHFFFAOYSA-N |

SMILES canonique |

C1CC=C2C(C1)CCCN2 |

Origine du produit |

United States |

Historical Context of Quinolines and Their Hydrogenated Derivatives in Chemical Synthesis

The journey of quinoline (B57606) chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar. wikipedia.orgnih.gov However, it was the development of synthetic methods in the late 19th century that truly unlocked the potential of this heterocyclic scaffold. Landmark syntheses, such as the Skraup synthesis in 1880 and the Combes synthesis in 1888, provided chemists with the tools to construct the quinoline core, paving the way for the creation of a multitude of derivatives. numberanalytics.comwikipedia.org

The initial focus of quinoline chemistry was largely on the aromatic parent compound and its simple substituted analogues. These found early applications as antimalarial agents, dyes, and flavoring agents. wikipedia.org The exploration of hydrogenated quinoline derivatives, such as tetrahydroquinolines and octahydroquinolines, represents a significant evolution in the field. The controlled reduction of the quinoline ring system opened up new avenues for creating molecules with three-dimensional complexity, a crucial feature for interacting with biological targets.

The process of hydrogenation, the addition of hydrogen atoms to the quinoline structure, allows for the precise tuning of the molecule's electronic and steric properties. Early methods for quinoline hydrogenation often relied on harsh conditions and lacked selectivity. However, significant progress has been made in developing catalytic systems for the controlled partial or complete hydrogenation of quinolines. nih.govthieme-connect.com These advancements have enabled the synthesis of a wide range of hydrogenated derivatives, including the specific focus of this article, 1,2,3,4,4a,5,6,7-octahydroquinoline.

Structural Significance of the Octahydroquinoline Scaffold in Heterocyclic Chemistry

Organocatalytic Approaches

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for constructing complex chiral molecules. These methods often employ small, chiral organic molecules to catalyze reactions with high levels of stereocontrol.

A significant breakthrough in the synthesis of optically active octahydroquinolines involves the use of trienamine-mediated asymmetric Diels-Alder reactions. acs.orgnih.gov This strategy utilizes a secondary amine organocatalyst, often derived from natural sources like amino acids, to activate a 2,4-dienone system towards a [4+2] cycloaddition. nih.gov

A notable example is the reaction using a 5-nitro-2,3-dihydro-4-pyridone derivative as the dienophile. acs.orgnih.govdatapdf.com Researchers discovered that a secondary amine organocatalyst derived from cis-hydroxyproline could effectively catalyze the Diels-Alder reaction between the dihydropyridone and an α,β-unsaturated aldehyde. acs.orgnih.gov The presence of the C5-nitro group on the dihydropyridone was found to be crucial for lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy of the dienophile, thereby promoting the desired reaction. acs.orgdatapdf.com An earlier attempt with an ethoxycarbonyl group was not sufficiently electron-withdrawing to facilitate the cycloaddition. acs.orgdatapdf.com

The reaction proceeds through an endo-selective [4+2] cyclization pathway, yielding highly functionalized and optically active octahydroquinolines. nih.govdatapdf.com The process demonstrates excellent yield and enantioselectivity. acs.org The resulting products are valuable synthons for the total synthesis of complex natural products like Lycopodium alkaloids, which feature a multiply substituted decahydroquinoline (B1201275) core. nih.govdatapdf.com

Table 1: Trienamine-Mediated Asymmetric Diels-Alder Reaction

| Dienophile | Diene | Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |

|---|

Data sourced from a study on trienamine-mediated asymmetric Diels-Alder reactions. datapdf.com The yield is reported after conversion of the initial aldehyde product to a more stable acetal.

Beyond Diels-Alder reactions, various other enantioselective cycloadditions have been developed using organocatalysts to produce heterocyclic systems. These reactions often rely on the formation of reactive intermediates, such as dienamines or iminium ions, from the substrates upon reaction with the catalyst. nih.govyoutube.com

For instance, organocatalytic enantioselective [3+2] cycloaddition reactions have been successfully developed to create complex spirocyclic systems containing three stereocenters. nih.gov In one such study, a thiourea-based organocatalyst was employed to facilitate the reaction between 2-arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines. nih.gov The catalyst, typically used at a loading of 10 mol%, activates the substrates and controls the stereochemical outcome of the cycloaddition. nih.gov The optimal conditions were found to be using dichloromethane (B109758) as the solvent at room temperature, which provided a balance between reaction time, yield, and enantioselectivity. nih.gov While this specific example leads to dispiro[benzothiophenone-indandione-pyrrolidine]s, the underlying principle of using chiral organocatalysts, such as thioureas or squaramides, to control the facial selectivity of cycloaddition reactions is a broadly applicable and powerful strategy for the synthesis of diverse chiral heterocycles, including derivatives of octahydroquinoline.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials. These strategies are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

The Hantzsch pyridine (B92270) synthesis is a classic multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org This methodology has been adapted and refined for the synthesis of substituted polyhydroquinoline and 1,4-dihydropyridine (B1200194) derivatives. wikipedia.orgresearchgate.net These compounds are of significant interest due to their pharmacological properties, with many acting as calcium channel blockers. wikipedia.org

Modern variations of the Hantzsch reaction focus on improving reaction conditions and yields. Catalysts such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous media have been shown to produce yields as high as 96%. wikipedia.org Other research has explored the use of novel catalysts like AgNdSiW11 in an ethanol (B145695)/water solvent system to achieve high yields of polyhydroquinoline derivatives. researchgate.net The reaction typically involves the cyclocondensation of differently-substituted aldehydes, a β-ketoester (like ethyl acetoacetate) or a 1,3-dicarbonyl compound (like dimedone), and ammonium acetate as the nitrogen source. researchgate.net The initial product is a dihydropyridine (B1217469) or polyhydroquinoline, which can then be aromatized in a subsequent step. wikipedia.org

Table 2: Hantzsch-Type Synthesis of Dihydropyridines

| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-Toluenesulfonic acid | Ultrasonic irradiation, Aqueous (SDS) | 96 |

Data compiled from studies on Hantzsch synthesis optimization and catalysis. wikipedia.orgresearchgate.net

Active methylene (B1212753) compounds like Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and dimedone (5,5-dimethylcyclohexane-1,3-dione) are exceptionally versatile building blocks in organic synthesis due to the acidity of their C-H bonds. nih.gov Their utility extends to the construction of various heterocyclic systems, including quinoline (B57606) derivatives.

Meldrum's acid, with a pKa of 4.9, is particularly useful in a wide range of synthetic manipulations. nih.gov A one-pot method for synthesizing functionalized 3,4-dihydroquinolin-2-one derivatives involves the reaction of N-Ts-o-aminobenzyl alcohols with 5-substituted Meldrum's acid derivatives under mild basic conditions. nih.gov The proposed mechanism for this transformation involves the in-situ generation of an aza-ortho-quinone methide (aza-o-QM), followed by a conjugate addition of the enolate derived from Meldrum's acid, subsequent cyclization, and the elimination of acetone (B3395972) and carbon dioxide to yield the final product. nih.gov

Dimedone is frequently used as the 1,3-dicarbonyl component in Hantzsch-type reactions to synthesize polyhydroquinoline derivatives. researchgate.net In these reactions, dimedone, an aldehyde, ethyl acetoacetate, and ammonium acetate are condensed to form the complex heterocyclic scaffold in a single step. researchgate.net

Nucleophilic phosphine (B1218219) catalysis has emerged as a powerful strategy for the construction of carbocyclic and heterocyclic rings. nih.gov The general principle involves the initial nucleophilic addition of a phosphine to an electrophilic starting material, such as an activated alkene or alkyne, to generate a reactive zwitterionic intermediate. nih.gov This intermediate can then participate in a variety of transformations, including cyclization reactions.

While direct phosphine-catalyzed synthesis of the octahydroquinoline core is a specialized area, the underlying catalytic cycles are highly adaptable. For example, phosphines can catalyze Michael additions of pronucleophiles to electron-deficient alkynes. nih.gov This can be coupled with a subsequent palladium-catalyzed Heck cyclization in a sequential one-pot process to generate alkylidene indane and indanone derivatives. nih.gov This Michael addition-cyclization sequence represents a robust strategy for ring formation. Another powerful approach is the phosphine-catalyzed annulation, where the phosphine intermediate reacts with a dinucleophile to construct a five- or six-membered ring. nih.gov Chiral phosphinothiourea catalysts have been developed to achieve enantioselective intramolecular Rauhut-Currier reactions, forming cyclohexene (B86901) rings from bis(enones) in excellent yields and enantiomeric excesses. nih.gov These phosphine-catalyzed cyclization pathways offer a versatile platform for the synthesis of complex cyclic structures, including advanced precursors for or derivatives of the octahydroquinoline skeleton.

Four-Component Reaction Pathways to Octahydroquinoline Precursors

Four-component reactions (4CRs) offer a powerful and atom-economical approach to rapidly assemble complex molecular architectures from simple starting materials in a single operation. In the context of quinoline synthesis, 4CRs have been effectively employed to generate polyhydroquinoline derivatives, which can serve as precursors to octahydroquinolines.

A notable example involves the one-pot condensation of aromatic aldehydes, dimedone, ethyl acetoacetate, and ammonium acetate. rsc.org This method, conducted under catalyst- and solvent-free conditions at elevated temperatures, produces polyhydroquinolines in good to excellent yields with short reaction times. rsc.org Mechanistic investigations suggest two plausible pathways for this transformation. The first involves a nucleophilic attack of a Michael intermediate by an enamine, followed by a retro-aldol-type reaction and a six-electron ring cyclization. An alternative, previously proposed mechanism entails a Michael addition of a Knoevenagel intermediate and an enamine. rsc.org

Another significant multi-component approach is the Povarov reaction, a (4+2) cycloaddition, which has been utilized for the synthesis of tetrahydroquinoline derivatives. researchgate.net For instance, the reaction of aromatic aldehydes, anilines, and an electron-rich alkene like N-vinylcarbamate in the presence of a chiral phosphoric acid catalyst can yield cis-2,4-disubstituted tetrahydroquinolines with high enantioselectivity. organic-chemistry.org These tetrahydroquinolines are viable intermediates that can be further reduced to the corresponding octahydroquinoline structures.

Table 1: Examples of Four-Component Reactions for Polyhydroquinoline Synthesis

| Aldehyde | Amine Source | Active Methylene Compound 1 | Active Methylene Compound 2 | Product | Yield (%) | Reference |

| Benzaldehyde | Ammonium Acetate | Dimedone | Ethyl Acetoacetate | 2,7,7-trimethyl-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester | 92 | rsc.org |

| 4-Chlorobenzaldehyde | Ammonium Acetate | Dimedone | Ethyl Acetoacetate | 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester | 95 | rsc.org |

| 4-Methylbenzaldehyde | Ammonium Acetate | Dimedone | Ethyl Acetoacetate | 2,7,7-trimethyl-5-oxo-4-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester | 90 | rsc.org |

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a key strategy for the stereocontrolled synthesis of complex cyclic systems, including the octahydroquinoline framework. By tethering the reacting partners, these reactions often proceed with high levels of regio- and stereoselectivity.

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for constructing bicyclic and polycyclic systems with excellent stereocontrol. wikipedia.orgmasterorganicchemistry.com In this reaction, a molecule containing both a diene and a dienophile undergoes an intramolecular [4+2] cycloaddition to form a cyclohexene ring embedded within a more complex structure. wikipedia.org The stereochemical outcome of the IMDA reaction is often dictated by the geometry of the tether connecting the diene and dienophile. masterorganicchemistry.com

For the synthesis of octahydroquinolines, an iminium ion can serve as the dienophile in an intramolecular Diels-Alder reaction. acs.org This approach has been successfully applied to the synthesis of complex alkaloids containing the octahydroquinoline core, demonstrating the utility of this methodology in natural product synthesis. acs.org The reaction can lead to the formation of either fused or bridged ring systems depending on the attachment point of the tether to the diene. masterorganicchemistry.com

Directed Hydrogenation and Reduction Strategies

The reduction of quinoline and its partially saturated derivatives is a direct and efficient route to octahydroquinolines. The development of stereoselective hydrogenation methods is crucial for accessing specific diastereomers and enantiomers of these complex molecules.

The catalytic hydrogenation of quinolines to furnish tetrahydroquinolines is a well-established transformation. dicp.ac.cnnih.gov These tetrahydroquinolines are key intermediates that can be further reduced to octahydroquinolines. The stereoselectivity of the initial hydrogenation step is critical in determining the final stereochemistry of the octahydroquinoline product.

Iridium complexes bearing chiral ligands have proven to be highly effective catalysts for the asymmetric hydrogenation of quinolines, affording optically active tetrahydroquinolines with high enantiomeric excess (up to 96% ee). dicp.ac.cn The reaction conditions, including the choice of solvent and catalyst loading, can significantly influence the conversion and enantioselectivity. dicp.ac.cn For instance, solvents like toluene (B28343) and benzene (B151609) have been shown to provide higher enantioselectivities in certain iridium-catalyzed hydrogenations. dicp.ac.cn

Table 2: Stereoselective Hydrogenation of Quinolines

| Substrate | Catalyst System | Solvent | Conversion (%) | ee (%) | Reference |

| Quinoline | [Ir(COD)Cl]₂ / Chiral Ligand / I₂ | Toluene | >99 | 94 | dicp.ac.cn |

| Quinoline | [Ir(COD)Cl]₂ / Chiral Ligand / I₂ | Benzene | >99 | 94 | dicp.ac.cn |

| Quinoline | [Ir(COD)Cl]₂ / Chiral Ligand / I₂ | CH₂Cl₂ | >99 | 85 | dicp.ac.cn |

| 2-Methylquinoline | [Ir(COD)Cl]₂ / Chiral Ligand / I₂ | Toluene | >99 | 96 | dicp.ac.cn |

Cascade and Sequential Synthetic Transformations

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. nih.gov These reactions offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.

Cascade sequences involving cycloaddition and elimination steps have been developed for the synthesis of quinoline and its derivatives. For example, a Diels-Alder/retro-Diels-Alder cascade reaction between oxadiazinones and strained alkynes has been reported to produce polycyclic aromatic hydrocarbons. nih.gov While not directly yielding octahydroquinolines, this type of cascade highlights the potential for complex transformations initiated by cycloaddition.

More directly related, organocatalytic cascade reactions have been utilized to construct hydroisoquinoline scaffolds, which are structural isomers of hydroquinolines. rsc.org A trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing reaction cascade between cyanoacrylamides and 2,4-dienals furnishes highly functionalized hydroisoquinolines in high yields and with excellent stereoselectivities. rsc.org Similar strategies could be envisioned for the synthesis of the octahydroquinoline ring system.

Post-Cyclization Modifications (e.g., Denitration, Isomerization)

Following the initial construction of the octahydroquinoline ring system, subsequent modifications are often necessary to achieve the desired target molecule. These post-cyclization transformations can include reactions like denitration and isomerization, which alter the substitution pattern and stereochemistry of the heterocyclic core.

A thorough investigation into the nitration of tetrahydroquinoline and its N-protected derivatives has revealed that the position of nitration can be controlled, and subsequent denitration can be a useful synthetic tool. researchgate.net The study highlighted inconsistencies in previous literature and established that regioselectivity for nitration at the 6-position can be achieved. researchgate.net This allows for the introduction of a nitro group as a directing group or for its subsequent removal to yield an unsubstituted position.

Isomerization is another key post-cyclization modification. For instance, the stereochemical configuration of substituents on the octahydroquinoline ring can be influenced by the reaction conditions. In some syntheses, spin decoupling and NOE experiments have been crucial in elucidating the stereoisomeric configurations of the final products. benthamdirect.com

Nucleophilic Addition Pathways to Octahydroquinoline Skeletons

Nucleophilic addition reactions are fundamental to the construction of the octahydroquinoline framework. masterorganicchemistry.comyoutube.com These reactions involve the attack of a nucleophile on an electrophilic carbon atom, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and often initiating the ring-closing cascade. The carbonyl group is a common electrophile in these synthetic sequences. masterorganicchemistry.com

The synthesis of various heterocyclic compounds, including those with a hydroquinoline scaffold, often relies on nucleophilic addition as a key step. preprints.org For example, the reaction can proceed through a Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. This approach has been successfully employed in the synthesis of 1-aryl-4-hetaryl-7,7-dimethyl-2,5-dioxo-l,2,3,4,5,5,7,8-octahydro-quinolines. benthamdirect.com In this case, the condensation of 5-hetarylidene-2,2-dimethyl-1,3-dioxane-4,6-diones with 5,5-dimethyl-3-arylamino-2-cyclohexanones proceeds via a Michael addition mechanism. benthamdirect.com

The choice of nucleophile and electrophile, as well as the reaction conditions, dictates the structure of the resulting octahydroquinoline derivative. Both organolithium and Grignard reagents are effective nucleophiles for these transformations. libretexts.org The success of these reactions often depends on carefully controlling the reaction environment to prevent side reactions, such as those caused by acidic protons. libretexts.org

Synthesis of Specific Octahydroquinoline Structural Motifs

The versatility of synthetic methodologies allows for the targeted creation of octahydroquinoline derivatives with specific structural features, such as hetaryl substituents, dioxo functionalities, and methyl-substituted carbonitriles. These motifs are often associated with particular biological activities or serve as handles for further functionalization.

Hetaryl-Substituted Octahydroquinolinediones

The introduction of a hetaryl group into the octahydroquinoline core can significantly influence its biological properties. A notable method for synthesizing 1-aryl-4-hetaryl-7,7-dimethyl-2,5-dioxo-l,2,3,4,5,5,7,8-octahydro-quinolines involves the condensation of 5-hetarylidene-2,2-dimethyl-1,3-dioxane-4,6-diones with 5,5-dimethyl-3-arylamino-2-cyclohexanones. benthamdirect.com This reaction, which yields the target compounds in moderate yields (40-50%), is typically carried out in acetic acid with p-toluenesulphonic acid as a catalyst. benthamdirect.com The structures of these complex molecules are confirmed using a combination of spectroscopic techniques, including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry, with 2D NMR experiments like HSQC and HMBC being particularly useful for structural elucidation. benthamdirect.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) | Reference |

| 5-Hetarylidene-2,2-dimethyl-1,3-dioxane-4,6-diones | 5,5-Dimethyl-3-arylamino-2-cyclohexanones | p-Toluenesulphonic acid | Acetic acid | 40-50 | benthamdirect.com |

Dioxo-Octahydroquinoline Derivatives

The 1,8-dioxo-octahydroxanthene and 9-aryl-hexahydroacridine-1,8-dione derivatives represent a class of compounds that can be synthesized using heterogeneous catalysts. nih.govrsc.org One approach utilizes metal ion-exchanged NaY zeolite as a catalyst for the one-pot synthesis of these derivatives. nih.govrsc.org Another efficient method employs a dendritic mesoporous nanosilica functionalized with hexamethylenetetramine (Cu@KCC-1–nPr–HMTA) as a nanocatalyst. nih.govrsc.org This latter method is advantageous due to its high yields and short reaction times under solvent-free conditions. nih.govrsc.org The synthesis typically involves the reaction of aromatic aldehydes and dimedone with an amine source. nih.gov

| Catalyst | Reaction Conditions | Advantages | Reference |

| Metal ion-exchanged NaY zeolite | One-pot, solvent-free | Simple, avoids toxic reagents, high yields | nih.govrsc.org |

| Cu@KCC-1–nPr–HMTA nanocatalyst | Solvent-free, 120 °C | High yields, short reaction times | nih.govrsc.org |

Methyl-Substituted Octahydroquinoline Carbonitriles

The synthesis of methyl-substituted octahydroquinoline carbonitriles has been achieved through various routes. One method involves the reaction of 6-formyl-N-methyl-2,2,4-trimethyl-1,2-dihydroquinoline with hydroxylammonium chloride in a pyridinium (B92312) chloride/toluene system to yield 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-nitrile. preprints.org An alternative approach for synthesizing N-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-nitrile involves the reaction of the corresponding aldehyde with iodine in aqueous ammonia. preprints.org

Furthermore, a microwave-assisted, one-pot synthesis of 4-quinolinyl substituted 2-alkoxy 5,6,7,8-tetrahydroquinoline-3-carbonitriles has been reported. ijsrset.com This method involves the reaction of cyclohexanone (B45756) with arylidene malononitriles in the presence of sodium in an alcoholic solvent under microwave irradiation, leading to excellent yields in a short reaction time. ijsrset.com Electrochemical methods have also been developed for the synthesis of tetrahydroquinoline derivatives, where acetonitrile (B52724) can act as both a hydrogen source and a cyanomethyl precursor. rsc.org

| Starting Material | Reagents | Method | Product | Reference |

| 6-Formyl-N-methyl-2,2,4-trimethyl-1,2-dihydroquinoline | Hydroxylammonium chloride, Pyridinium chloride, Toluene | Conventional heating | 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-nitrile | preprints.org |

| N-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | Iodine, Aqueous ammonia | Room temperature reaction | N-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-nitrile | preprints.org |

| Cyclohexanone, Arylidene malononitriles | Sodium, Alcohol | Microwave irradiation | 4-Quinolinyl substituted 2-alkoxy 5,6,7,8-tetrahydroquinoline-3-carbonitriles | ijsrset.com |

| Quinolines | Acetonitrile | Electrochemical | Tetrahydroquinoline derivatives with cyanomethylation | rsc.org |

Stereochemical Analysis and Conformational Landscapes of 1,2,3,4,4a,5,6,7 Octahydroquinoline Systems

Elucidation of Chiral Centers and Stereoisomerism in Octahydroquinolines

The 1,2,3,4,4a,5,6,7-octahydroquinoline core contains multiple chiral centers, leading to a variety of possible stereoisomers. The specific number and location of these centers depend on the substitution pattern of the molecule. In the parent, unsubstituted octahydroquinoline, the carbon atoms at positions 4a and 8a are chiral centers. The presence of these two stereocenters gives rise to the possibility of four stereoisomers: (4aR, 8aR), (4aS, 8aS), (4aR, 8aS), and (4aS, 8aR). These stereoisomers exist as two pairs of enantiomers.

The introduction of substituents on the quinoline (B57606) ring system can create additional chiral centers, further increasing the number of potential stereoisomers. For instance, substitution at the 2-position introduces another stereocenter, leading to a total of eight possible stereoisomers. The stereochemical outcome of synthetic procedures is therefore a critical consideration in the preparation of specific octahydroquinoline derivatives. nih.gov The chirality of these molecules plays a significant role in their biological activities, making the study of their stereoisomerism crucial for drug discovery and development. nih.gov

Diastereoselective and Enantioselective Control in Octahydroquinoline Synthesis

Achieving control over the stereochemistry of the this compound ring system is a key challenge in its synthesis. Both diastereoselective and enantioselective methods have been developed to address this challenge.

Diastereoselective Synthesis:

Diastereoselective approaches aim to control the relative stereochemistry of the chiral centers within the molecule. One strategy involves the use of chiral auxiliaries. For example, the addition of Grignard reagents to chiral N-tert-butanesulfinyl imines derived from 3-(2-bromophenyl)propanal (B24917) has been shown to proceed with high diastereoselectivity. ua.es The resulting sulfinamides can then be cyclized to form the tetrahydroquinoline ring with a specific relative stereochemistry. ua.es

Another powerful method is the [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes. This reaction has been reported to produce highly substituted tetrahydroquinoline derivatives with excellent diastereoselectivity (>20:1 dr). frontiersin.org The reaction proceeds under mild conditions and tolerates a broad range of functional groups. frontiersin.org

The Petasis reaction, coupled with Pomeranz–Fritsch–Bobbitt cyclization, has also been employed for the diastereoselective synthesis of tetrahydroisoquinoline-1-carboxylic acid derivatives, which share a similar bicyclic core. nih.govnih.gov This method utilizes a chiral amine component to direct the stereoselectivity of the reaction. nih.gov

Enantioselective Synthesis:

Enantioselective methods focus on controlling the absolute stereochemistry of the chiral centers, leading to the preferential formation of one enantiomer over the other. Asymmetric catalysis is a prominent strategy in this regard. For instance, iridium-catalyzed asymmetric hydrogenation of quinolines has been developed to produce both enantiomers of chiral tetrahydroquinoline derivatives with high yields and enantioselectivities. acs.org The choice of solvent has been found to be a critical factor in controlling the enantiomeric outcome of this reaction. acs.org

Palladium-catalyzed alkene carboamination reactions have also been successfully applied to the enantioselective synthesis of tetrahydroquinolines. nih.gov Using a chiral ligand, such as (S)-Siphos-PE, allows for the formation of tetrahydroquinoline products with good to excellent levels of asymmetric induction. nih.gov This method has been shown to be effective for generating quaternary stereocenters. nih.gov

Biocatalysis offers another avenue for enantioselective synthesis. For example, the use of the microorganism Rhodococcus equi can facilitate the asymmetric hydroxylation of tetrahydroquinolines, leading to the formation of chiral tetrahydroquinoline-4-ols with high diastereomeric and enantiomeric excess. nih.gov

Conformational Characterization

The non-aromatic portion of the this compound system is flexible and can adopt various conformations. Understanding the conformational landscape is crucial as it influences the molecule's physical, chemical, and biological properties.

The saturated six-membered ring in the octahydroquinoline system, analogous to cyclohexane, can adopt several conformations. The most common are the chair, boat, and twist-boat conformations. In the fused ring system of octahydroquinoline, the heterocyclic ring often adopts a half-chair conformation. For instance, in 1-tosyl-1,2,3,4-tetrahydroquinoline (B5575566), the heterocyclic ring is in a half-chair conformation. researchgate.netnih.gov

The specific conformation adopted is influenced by the substitution pattern and the nature of the fusion between the two rings (cis or trans). In cis-fused systems, both rings are on the same side of the molecule, leading to a bent structure. In trans-fused systems, the rings are on opposite sides, resulting in a more linear and rigid structure. The interconversion between different chair conformations is possible through a process called ring flipping. libretexts.orgyoutube.com

The energetically most favorable conformation of an octahydroquinoline derivative can differ between the solid state and solution. In the solid state, packing forces in the crystal lattice play a significant role in determining the preferred conformation. In solution, the conformation is influenced by a combination of intramolecular forces (such as steric and electronic effects) and intermolecular interactions with the solvent.

Computational methods, such as ab initio calculations, are valuable tools for predicting the relative energies of different conformers. For 1,2,3,4-tetrahydroquinoline, MP2 calculations have identified four stable conformations, existing as two pairs of energetically equivalent enantiomers. nih.gov These calculations also indicated a low energy barrier for conformational interconversion, suggesting that conformational cooling to the most stable conformer can occur. nih.gov

Experimental techniques like NMR spectroscopy are used to study conformational equilibria in solution. By analyzing chemical shifts and coupling constants at different temperatures, it is possible to determine the relative populations of different conformers and the thermodynamic parameters for their interconversion. rsc.org

Structural Characterization Methodologies

A variety of analytical techniques are employed to determine the structure of this compound derivatives, including their stereochemistry and conformation.

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and torsion angles, allowing for the unambiguous determination of both the relative and absolute stereochemistry of the chiral centers.

For example, the crystal structure of a chiral NHC-gold complex derived from a tetrahydroquinoline-based carbene precursor confirmed the absolute stereochemistry and revealed a specific dihedral angle between the N-aryl group and the fused ring system. nih.gov Similarly, the crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline confirmed its half-chair conformation and the relative orientation of the tosyl group. researchgate.netnih.gov X-ray crystallography is also instrumental in confirming the stereochemical outcome of diastereoselective and enantioselective synthetic reactions. nih.govnih.govacs.org

2 Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the stereochemistry and conformational landscapes of cyclic systems, including the this compound scaffold. This powerful analytical method provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For the octahydroquinoline system, which can exist as cis and trans diastereomers due to the fusion of the two rings, NMR is indispensable for assigning the relative configuration at the bridgehead carbons (C-4a and C-8a, using decahydroquinoline (B1201275) numbering for clarity) and for characterizing the conformational equilibrium of the heterocyclic and carbocyclic rings.

The stereochemical and conformational assignment is primarily achieved through the detailed analysis of various NMR parameters, most notably proton (¹H) coupling constants and through-space correlations observed in two-dimensional (2D) NMR experiments.

1 Analysis of Proton Coupling Constants

The magnitude of the vicinal proton-proton coupling constant (³JHH) is highly dependent on the dihedral angle (θ) between the coupled protons, a relationship described by the Karplus equation. nih.gov This dependence is a powerful tool for determining the relative stereochemistry in the rigid chair-like conformations of the octahydroquinoline rings. libretexts.org

In a cyclohexane-like chair conformation, the following relationships are generally observed:

Large Coupling (³J_ax-ax_ ≈ 10–13 Hz): Occurs between two protons in an axial-axial relationship, where the dihedral angle is approximately 180°.

Small Coupling (³J_ax-eq_ and ³J_eq-eq_ ≈ 2–5 Hz): Occurs between axial-equatorial and equatorial-equatorial protons, where the dihedral angles are approximately 60° and 60°, respectively. usda.gov

By carefully analyzing the multiplicity and measuring the coupling constants for the protons in the this compound system, the orientation (axial or equatorial) of each proton can be deduced, which in turn defines the conformation of the rings and the stereochemistry of any substituents.

For instance, in a trans-fused decahydroquinoline, the bridgehead proton H-4a is axial with respect to the carbocyclic ring and is also axial to the piperidine (B6355638) ring. It would therefore be expected to exhibit large trans-diaxial couplings to the axial protons at C-5 and C-8. Conversely, in a cis-fused decahydroquinoline, the conformational equilibrium is more complex, potentially involving two distinct chair-chair conformers, often referred to as "N-endo" and "N-exo". columbia.edu The observed coupling constants will be a population-weighted average of the couplings in the contributing conformers. The distinction between these conformers can be made by observing the coupling patterns of the bridgehead protons. columbia.edu

A detailed analysis of the ¹H and ¹³C NMR data for a substituted cis-decahydroquinoline, cis-275B, provides a practical example of these principles.

Table 1: ¹H and ¹³C NMR Data for a Substituted cis-Decahydroquinoline (cis-275B) in CDCl₃ columbia.edu

| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | ¹H Multiplicity |

| 2 | 56.6 (d) | 2.45 | m |

| 3 | 34.9 (t) | 1.25, 1.70 | m |

| 4 | 25.1 (t) | 1.48, 1.62 | m |

| 4a | 61.6 (d) | 1.88 | m |

| 5 | 31.8 (d) | 1.65 | m |

| 6 | 26.0 (t) | 1.70, 1.78 | m |

| 7 | 26.5 (t) | 1.48, 1.55 | m |

| 8 | 35.5 (t) | 1.60, 1.74 | m |

| 8a | 54.3 (d) | 2.78 | m |

Note: The data presented is for a substituted derivative and serves to illustrate the principles of NMR analysis applicable to this compound. Multiplicity abbreviations: d = doublet, t = triplet, m = multiplet.

2 Application of 2D NMR Experiments (HSQC, HMBC, NOE)

While 1D ¹H NMR provides crucial coupling constant information, complex spin systems and signal overlap often necessitate the use of 2D NMR experiments for a complete and unambiguous structural assignment.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. ustc.edu.cn This is the most reliable method for assigning carbon resonances and identifying which protons are attached to which carbons. libretexts.org An edited HSQC can further distinguish between CH/CH₃ groups (which appear with one phase) and CH₂ groups (which appear with the opposite phase), providing similar information to a DEPT-135 experiment but with higher sensitivity. ustc.edu.cn

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH_ and ³J_CH_). ustc.edu.cn This is exceptionally useful for piecing together the carbon skeleton of the molecule. For the octahydroquinoline system, HMBC correlations are critical for:

Confirming the connectivity across quaternary carbons (if present).

Linking different spin systems separated by the nitrogen atom or the ring junction.

Establishing the relationship between substituents and the ring system.

For example, a correlation between the bridgehead proton H-4a and carbons C-8 and C-5 would help confirm the connectivity around the ring fusion.

Nuclear Overhauser Effect (NOE) Spectroscopy: The NOE is a through-space phenomenon that occurs between protons that are in close spatial proximity (typically < 5 Å), regardless of whether they are connected through bonds. researchgate.netresearchgate.net This makes NOE-based experiments, such as 1D NOE difference spectra or 2D NOESY, the most direct method for determining relative stereochemistry. researchgate.net

In the context of this compound, NOE data is definitive in assigning the cis or trans configuration of the ring fusion:

Cis-isomer: A clear NOE correlation will be observed between the two bridgehead protons (H-4a and H-8a, using decahydroquinoline numbering), as they are on the same face of the ring system.

Trans-isomer: No NOE will be observed between H-4a and H-8a, as they are on opposite faces of the ring system and are too far apart.

The following table summarizes the key 2D NMR experiments and their application to the structural analysis of this compound.

Table 2: Application of 2D NMR Experiments for Stereochemical Analysis

| Experiment | Type of Correlation | Information Gained for this compound |

| HSQC | ¹H – ¹³C (one bond) | Assigns which protons are attached to which carbons. Distinguishes CH/CH₃ from CH₂ groups. ustc.edu.cn |

| HMBC | ¹H – ¹³C (2-3 bonds) | Confirms the carbon skeleton connectivity across the entire molecule, including across the ring fusion and nitrogen atom. |

| NOESY | ¹H – ¹H (through-space) | Determines relative stereochemistry by identifying protons close in space. Crucial for assigning cis/trans ring fusion based on the presence or absence of an H-4a/H-8a correlation. researchgate.net |

By combining the insights from proton coupling constants with the comprehensive connectivity and spatial information from a suite of 2D NMR experiments, a complete and detailed picture of the stereochemistry and conformational preferences of this compound can be confidently established.

Computational and Theoretical Investigations of 1,2,3,4,4a,5,6,7 Octahydroquinoline Structures

Density Functional Theory (DFT) and Ab Initio Methods in Mechanistic and Stereochemical Studies

Density Functional Theory (DFT) and ab initio methods have become indispensable tools for elucidating the mechanistic pathways and stereochemical outcomes of reactions involving tetrahydroquinoline derivatives. researchgate.net These quantum chemistry calculations allow for the exploration of reaction energy profiles, the identification of transition states, and the determination of the relative stabilities of various isomers.

For instance, DFT calculations, often using the B3LYP functional, have been successfully employed to study the nitration of tetrahydroquinoline and its N-protected derivatives. researchgate.net By optimizing the geometries of the σ-complexes for all possible nitro isomers in both the neutral and N-protonated forms, researchers can predict the regioselectivity of the reaction. researchgate.net These theoretical findings have shown excellent agreement with experimental results, providing a robust framework for understanding and predicting the outcomes of electrophilic aromatic substitutions on the tetrahydroquinoline ring system. researchgate.net

In the context of stereochemistry, DFT and ab initio methods are crucial for assigning the unequivocal molecular structure of tetrahydroquinoline derivatives. researchgate.net Through energy-minimization calculations and the prediction of NMR chemical shifts, theoretical data can be correlated with experimental 1D and 2D NMR spectra (¹H, ¹³C, COSY, HSQC, and HMBC) to confirm the spatial arrangement of atoms. researchgate.net High-level quantum chemistry calculations, such as MP2, have been used to identify stable conformers of 1,2,3,4-tetrahydroquinoline, revealing the existence of multiple enantiomeric pairs. rsc.org These computational approaches can also predict the energy barriers between conformers, explaining phenomena such as conformational cooling observed in spectroscopic experiments. rsc.org

Furthermore, DFT is instrumental in understanding the electronic structure and reactivity of quinoline (B57606) derivatives through frontier molecular orbital (FMO) analysis. nih.gov The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key determinant of a molecule's chemical reactivity and kinetic stability. nih.gov Time-dependent DFT (TD-DFT) can be used to predict the absorption spectra of these molecules, offering insights into their photophysical properties. nih.gov

The table below summarizes the application of DFT in studying quinoline derivatives.

| Application of DFT | Investigated Property | Reference |

| Mechanistic Studies | Nitration Regioselectivity | researchgate.net |

| Stereochemical Assignment | Molecular Structure Confirmation | researchgate.net |

| Conformational Analysis | Identification of Stable Conformers | rsc.org |

| Electronic Properties | HOMO-LUMO Gap, Reactivity | nih.gov |

| Photophysical Properties | Absorption Spectra (TD-DFT) | nih.gov |

Semiempirical Methods for Conformational Prediction

While DFT and ab initio methods provide high accuracy, they can be computationally expensive, especially for large molecules or extensive conformational searches. Semiempirical methods offer a faster, albeit less rigorous, alternative for predicting the conformational preferences of molecules like 1,2,3,4,4a,5,6,7-octahydroquinoline. These methods use a simplified form of the Schrödinger equation and incorporate empirical parameters derived from experimental data.

Although specific studies focusing solely on semiempirical methods for this compound are not prevalent in the provided search results, the general applicability of these techniques is well-established in computational chemistry. escholarship.org They are particularly useful for initial conformational screening to identify low-energy structures that can then be subjected to more accurate DFT or ab initio calculations. For complex polycyclic systems, a multi-step approach involving initial screening with methods like GFN-FF followed by optimization with more robust semi-empirical methods like GFN2-xTB can be a cost-effective strategy. escholarship.org

Molecular Modeling for Understanding Reaction Pathways and Catalytic Action

Molecular modeling encompasses a broad range of computational techniques, including quantum mechanics and molecular mechanics, to simulate and understand molecular behavior. It plays a pivotal role in deciphering complex reaction pathways and the mechanisms of catalytic action in the synthesis and modification of tetrahydroquinolines.

In the realm of catalysis, molecular modeling helps to visualize the interactions between a catalyst and the substrate, providing insights that are often difficult to obtain through experimental means alone. For example, in the enantioselective carbonylative coupling of α-chloroalkylarenes and amines to form α-chiral amides, molecular modeling can help postulate the mechanism. acs.org It can suggest how a dual catalytic system, involving a photoredox catalyst and a nickel complex, operates synergistically to achieve high enantioselectivity. acs.org Modeling can illustrate the formation of key intermediates, such as a (carbamoyl)Ni(I) species, and explain how the chiral environment provided by the catalyst directs the stereochemical outcome of the reaction. acs.org

Molecular modeling is also crucial for understanding cycloaddition reactions that form the tetrahydroquinoline skeleton. For instance, in the palladium-catalyzed formal (4 + 2) cycloaddition involving the activation of C(sp³)–H bonds, modeling can elucidate the reaction mechanism, which may involve the formation of a metallacycle intermediate followed by migratory insertion and reductive elimination. acs.org Similarly, in the synthesis of tetrahydroquinoline/4,5-dihydroisoxazole hybrids, molecular modeling can predict the binding modes of these compounds to biological targets, such as the ABCG2 transporter, and identify key interactions with amino acid residues. nih.gov This understanding is vital for the rational design of more potent inhibitors. nih.gov

The table below highlights examples of how molecular modeling has been applied to understand reactions involving tetrahydroquinolines.

| Reaction Type | Modeling Application | Key Insights | Reference |

| Asymmetric Carbonylative Coupling | Mechanistic Postulation | Synergistic catalysis, formation of chiral intermediates | acs.org |

| (4+2) Cycloaddition | Reaction Pathway Elucidation | C(sp³)–H activation, metallacycle formation | acs.org |

| Synthesis of Hybrids | Binding Mode Prediction | Interaction with biological targets, rational drug design | nih.gov |

Correlation of Theoretical Predictions with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. The strong correlation between theoretical predictions and experimental findings for this compound and its derivatives lends credibility to the computational methods and allows for their predictive use.

A prime example of this correlation is the study of the nitration of tetrahydroquinoline. researchgate.net Theoretical calculations of the regioselectivity of nitration under different conditions (neutral vs. N-protonated) were found to be in excellent agreement with the experimentally observed product distributions. researchgate.net This synergy between theory and experiment provided a definitive answer to inconsistencies in the existing literature. researchgate.net

In structural elucidation, the correlation between calculated and experimental NMR chemical shifts is a powerful tool. researchgate.net For tetrahydroquinoline derivatives, DFT calculations can accurately predict ¹H and ¹³C NMR spectra, which, when compared with experimentally measured spectra, allow for unambiguous structural assignment. researchgate.net Similarly, in vibrational spectroscopy, theoretical calculations of vibrational frequencies using DFT and ab initio methods show good agreement with experimental FTIR and FT-Raman spectra, aiding in the complete assignment of fundamental vibrational modes. nih.govsigmaaldrich.com

Quantitative Structure-Activity Relationship (QSAR) studies also rely heavily on the correlation between theoretical descriptors and experimental biological activity. redalyc.orgunesp.br For tetrahydroquinoline derivatives, QSAR models have been developed where descriptors calculated from optimized molecular structures (e.g., LogP, number of hydrogen bond acceptors) are correlated with experimental inhibitory concentrations (IC₅₀). redalyc.orgunesp.br The high correlation coefficients (R²) and cross-validation coefficients (CV.R²) of these models indicate their predictive power. redalyc.orgunesp.br

The following table presents a summary of the correlation between theoretical and experimental data for tetrahydroquinoline derivatives.

| Experimental Technique | Theoretical Method | Correlated Parameter | Significance | Reference |

| NMR Spectroscopy | DFT | Chemical Shifts | Structural Elucidation | researchgate.net |

| FTIR/FT-Raman Spectroscopy | DFT, Ab Initio | Vibrational Frequencies | Vibrational Mode Assignment | nih.govsigmaaldrich.com |

| Nitration Reaction | DFT | Product Regioselectivity | Mechanistic Understanding | researchgate.net |

| Biological Assays | QSAR | IC₅₀ | Predictive Modeling of Activity | redalyc.orgunesp.br |

Role of Octahydroquinoline Derivatives As Synthetic Intermediates and Scaffolds

Utilization in the Total Synthesis of Complex Natural Products

The rigid yet adaptable framework of octahydroquinoline derivatives makes them ideal precursors for the stereocontrolled synthesis of intricate natural products, particularly alkaloids. The ability to functionalize both the carbocyclic and heterocyclic portions of the molecule allows for the strategic installation of various substituents and the construction of polycyclic systems.

Octahydroquinoline Precursors in Lycopodium Alkaloid and Other Natural Product Synthesis (e.g., Pumiliotoxin C)

A notable application of octahydroquinoline derivatives is in the synthesis of Pumiliotoxin C, a toxic alkaloid isolated from the skin of dendrobatid frogs. A highly efficient and diastereoselective total synthesis of (±)-pumiliotoxin C has been developed, which hinges on the initial construction of a key octahydroquinoline precursor. rsc.orgrsc.org

This elegant synthesis commences with a four-component reaction involving 1,3-cyclohexanedione, which serves as the foundational carbocyclic unit of the octahydroquinoline system. rsc.org This multicomponent approach allows for the rapid assembly of a complex octahydroquinoline derivative in a single synthetic operation, showcasing the efficiency of employing this scaffold. The key octahydroquinoline intermediate is then elaborated through a series of stereocontrolled transformations to yield the target natural product. rsc.orgrsc.org

Key Transformations in the Synthesis of (±)-Pumiliotoxin C via an Octahydroquinoline Intermediate

While the utility of octahydroquinoline precursors in the synthesis of Pumiliotoxin C is well-documented, their application in the synthesis of Lycopodium alkaloids such as the cryptadines is a promising area for future research. The structural similarities between these natural products and the accessible octahydroquinoline scaffolds suggest that they could serve as valuable starting materials for their total synthesis.

Contributions to Methodological Advancements in Organic Synthesis

The 1,2,3,4,4a,5,6,7-octahydroquinoline scaffold, as a representative of saturated and partially saturated N-heterocycles, holds significant potential for driving methodological advancements in organic synthesis. The development of novel reactions and strategies centered around such scaffolds can provide access to a wide array of complex and biologically relevant molecules.

One area where octahydroquinoline derivatives could make a substantial impact is in the development of cascade reactions. nih.govacs.orgarkat-usa.org The inherent functionality and conformational properties of these molecules can be exploited to initiate and control a sequence of bond-forming events in a single pot. This approach aligns with the principles of green chemistry by minimizing waste and improving synthetic efficiency. nih.gov The strategic placement of functional groups on the octahydroquinoline core can enable domino, tandem, or cascade sequences, leading to the rapid construction of polycyclic systems with high levels of stereocontrol. acs.orgarkat-usa.org

Furthermore, the chiral variants of octahydroquinoline derivatives can serve as valuable ligands in asymmetric catalysis or as chiral auxiliaries to control the stereochemistry of reactions on appended side chains. The development of efficient methods for the enantioselective synthesis of substituted octahydroquinolines would open up new avenues for the asymmetric synthesis of a broad range of chiral compounds.

While specific examples showcasing the this compound scaffold as a cornerstone for major methodological breakthroughs are still emerging, the foundational principles of its reactivity and structural features suggest a fertile ground for future innovations in synthetic organic chemistry. The continued exploration of the synthetic potential of this and related saturated heterocyclic systems is anticipated to lead to the discovery of novel transformations and more efficient strategies for the synthesis of complex molecules. rsc.org

Perspectives and Future Directions in Octahydroquinoline Chemistry

Development of Innovative and Sustainable Synthetic Routes

The future of synthesizing 1,2,3,4,4a,5,6,7-octahydroquinoline is intrinsically linked to the principles of green chemistry. A primary and direct method for its synthesis is the complete hydrogenation of quinoline (B57606). Researchers are actively developing sustainable hydrogenation processes that minimize environmental impact.

A significant advancement is the use of robust, reusable heterogeneous catalysts. For instance, a hierarchical palladium on nickel foam-based catalyst system (Al₂O₃–Pd–D/Ni) has been shown to be highly effective for the selective hydrogenation of quinoline. acs.orgnih.govustc.edu.cn This system operates under low hydrogen pressures and utilizes green solvents like ethanol (B145695) and water or their mixtures. nih.govustc.edu.cn A key advantage of this catalyst is its high reusability without significant loss of reactivity or selectivity over multiple cycles, which eliminates the need for complex separation processes. nih.gov

| Catalyst System | Solvents | Key Advantages | Source |

| Al₂O₃–Pd–D/Ni | Ethanol, Ethanol/Water | Low H₂ pressure, High reusability, No filtration needed | nih.govustc.edu.cn |

Future innovations will likely focus on several key areas:

Catalyst Design: Developing catalysts from earth-abundant, non-precious metals and employing nanocatalysis to maximize efficiency and minimize waste. researchgate.net

Alternative Energy Sources: Utilizing microwave and ultrasound irradiation to accelerate reaction times and reduce energy consumption, moving away from conventional heating methods that are often energy-intensive. researchgate.net

Biocatalysis: Harnessing enzymes or whole-cell systems for the synthesis of octahydroquinoline precursors or for the asymmetric reduction of the quinoline ring. rsc.orguniurb.it Biocatalytic methods offer exceptional selectivity under mild conditions and operate using renewable resources, representing a frontier in sustainable synthesis. uniurb.itnih.gov The use of enzymes like lipases for kinetic resolutions can provide enantiomerically pure building blocks for the synthesis of specific stereoisomers. rsc.orgrsc.org

One-Pot and Domino Reactions: Designing synthetic sequences where multiple reaction steps are performed in a single reactor. researchgate.net These "domino" or "cascade" reactions improve atom economy, reduce waste from intermediate purification steps, and simplify synthetic procedures. researchgate.net

Exploration of Novel Reaction Mechanisms and Catalytic Systems

A deeper understanding of reaction mechanisms is crucial for the rational design of new and improved catalytic systems. For the hydrogenation of quinoline to its saturated form, research is moving beyond traditional catalysts to explore novel systems with unique reactivity.

The aforementioned Al₂O₃–Pd–D/Ni catalytic system has been studied mechanistically, with X-ray photoelectron spectroscopy and theoretical calculations indicating that a fully-reduced palladium surface acts as the necessary active site for catalysis. nih.gov This insight allows for the targeted optimization of the catalyst's performance.

Other emerging catalytic systems include:

Tungsten-Based Catalysts: Operationally simple and bench-stable tungsten precursors, such as [WCl(η⁵-Cp)(CO)₃], have been developed for the homogeneous hydrogenation of quinolines. researchgate.net These systems often require a Lewis acid co-catalyst to achieve high conversion and yield. researchgate.net

Cobalt-Amido Cooperative Catalysis: A highly efficient transfer hydrogenation system using a cobalt-amido complex has been developed for the partial reduction of quinolines. nih.gov Mechanistic studies, combining experimental data with theoretical calculations, propose a stepwise proton-electron/hydrogen atom transfer mechanism. nih.gov Extending such systems to achieve full hydrogenation to the octahydroquinoline level is a promising future direction.

Silver-Catalyzed Reductions: A ligand- and base-free silver-catalyzed method provides an environmentally friendly route to 1,2,3,4-tetrahydroquinolines, an important intermediate. rsc.org Mechanistic studies suggest that a silver-hydride species is the effective reductant. rsc.org

Future exploration will likely involve a combination of kinetic studies, isotopic labeling, and in-situ spectroscopic analysis to probe reaction intermediates and transition states. This fundamental knowledge is key to unlocking new catalytic cycles and improving the efficiency and selectivity of octahydroquinoline synthesis.

Advanced Strategies for Stereochemical Control

The this compound scaffold possesses multiple stereocenters, making the control of its stereochemistry a significant synthetic challenge. The development of methods to selectively synthesize a single stereoisomer is paramount, as different isomers can have vastly different biological activities.

A key strategy is diastereoselective hydrogenation . In one notable example, the hydrogenation of a 1,2,3,4-tetrahydroquinolin-8-ol (B188244) derivative was achieved with high diastereoselectivity to produce a cis,cis-configured perhydroquinoline derivative. rsc.org This demonstrates that the existing stereochemistry in a partially hydrogenated precursor can effectively direct the stereochemical outcome of the final reduction steps.

Other advanced strategies include:

Substrate-Controlled Synthesis: Incorporating a chiral auxiliary or a directing group into the quinoline precursor can guide the hydrogenation from a specific face of the molecule. For instance, a bridgehead ester group has been shown to direct the addition of hydrogen to the opposite face of the molecule, resulting in a trans-fused ring junction with excellent selectivity (>98%). researchgate.net

Asymmetric Catalysis: The use of chiral metal catalysts for the asymmetric hydrogenation of the quinoline ring is a powerful approach. Chiral cationic Ruthenium(II) complexes, for example, have been used to hydrogenate various quinoline derivatives to 1,2,3,4-tetrahydroquinolines with outstanding enantioselectivity (up to >99% ee). acs.org The future challenge lies in extending this high level of control to the hydrogenation of the second, carbocyclic ring to generate specific octahydroquinoline stereoisomers.

Biocatalytic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture of a chiral precursor, a process known as kinetic resolution. For example, Candida antarctica lipase (B570770) B has been successfully used for the dynamic kinetic resolution of 5,6,7,8-tetrahydroquinolin-ol, allowing for the separation of enantiomers with high yield and purity. rsc.org

The combination of these strategies will enable the "synthesis by design" of any desired stereoisomer of this compound.

Interdisciplinary Research Integrating Computational and Synthetic Approaches

The synergy between computational chemistry and experimental synthesis is a powerful driver of innovation in modern chemistry. For octahydroquinoline synthesis, this interdisciplinary approach offers predictive power and deep mechanistic insight.

Density Functional Theory (DFT) calculations are increasingly used to:

Elucidate Reaction Mechanisms: Computational studies have been instrumental in understanding the catalytic pathway of quinoline hydrogenation. For example, DFT calculations helped to identify the most likely reaction pathway for a cobalt-amido catalyzed transfer hydrogenation, validating a proposed mechanism involving a key cobalt-hydride intermediate. nih.gov

Explain Stereoselectivity: In the asymmetric hydrogenation of quinolines using chiral ruthenium catalysts, DFT calculations revealed the origin of the high enantioselectivity. acs.org The calculations showed that a C-H/π interaction between the catalyst's ligand and the quinoline substrate in a 10-membered ring transition state was responsible for the stereochemical outcome. acs.org

Design New Catalysts: By modeling the electronic and steric properties of catalysts and substrates, computational methods can help predict which catalyst designs will be most effective for a particular transformation, thereby guiding synthetic efforts and reducing trial-and-error experimentation. nih.govscielo.br

The integration of experimental techniques, such as in-situ spectroscopy, with high-level computational modeling provides a detailed picture of the reaction landscape. This combined approach was used to study the hydrogenation of quinoline over an atomically dispersed Iridium catalyst on a molybdenum carbide support (Ir₁/α-MoC), revealing the active sites and the influence of the solvent on the reaction mechanism. ustc.edu.cn This level of detail is essential for the rational design of next-generation catalysts for the efficient synthesis of this compound.

| Computational Method | Application in Octahydroquinoline Chemistry | Finding | Source |

| DFT Calculations | Elucidating Reaction Mechanism | Validated cobalt-hydride intermediate pathway in transfer hydrogenation. | nih.gov |

| DFT Calculations | Explaining Origin of Enantioselectivity | Identified key C-H/π interaction in Ru-catalyzed asymmetric hydrogenation. | acs.org |

| Combined DFT and Spectroscopy | Catalyst Characterization | Characterized the active sites and solvent effects for an Ir/α-MoC catalyst. | ustc.edu.cn |

Potential for Applications in Materials Science

While the biological activity of quinoline derivatives is well-documented, the potential applications of the fully saturated this compound scaffold in materials science are an emerging and underexplored area. Saturated nitrogen heterocycles offer unique structural features that could be leveraged in the design of novel functional materials. rsc.orgresearchgate.net

Potential future applications include:

Polymer Chemistry: The rigid, three-dimensional structure of octahydroquinoline could be incorporated as a monomer into polymers such as polyamides or polyimides. This could impart specific thermal properties, mechanical strength, or defined conformational arrangements to the resulting materials.

Ligand Design for Catalysis: The nitrogen atom in the octahydroquinoline ring, with its available lone pair of electrons, can act as a ligand to coordinate with metal centers. Chiral, enantiomerically pure octahydroquinolines could serve as ligands in asymmetric catalysis, potentially leading to new catalysts for a variety of chemical transformations.

Functional Scaffolds: The octahydroquinoline core provides a robust, multi-functionalizable scaffold. By attaching different functional groups at various positions on the ring system, it is possible to create molecules with tailored electronic, optical, or self-assembly properties for use in sensors, molecular switches, or other advanced materials.

The exploration of this compound in materials science is still in its infancy. Future research will involve the synthesis of functionalized derivatives and the investigation of their physical and chemical properties to unlock their potential as building blocks for the next generation of materials.

Q & A

Basic: What are the standard synthetic routes for 1,2,3,4,4a,5,6,7-octahydroquinoline derivatives, and how are intermediates characterized?

Answer:

Synthesis typically involves multi-step reactions using amines, chlorides, and potassium carbonate as reagents. Key steps include diazotization, reductions (e.g., catalytic hydrogenation), and purification via column chromatography . Intermediates are characterized using:

- 1H NMR : Confirms hydrogen environments and ring system connectivity (e.g., trans/cis isomer differentiation) .

- IR Spectroscopy : Identifies functional groups like hydroxyl or amine moieties .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve stereoselectivity in octahydroquinoline synthesis?

Answer:

Optimization strategies include:

- Catalyst Selection : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) enhance cross-coupling efficiency for regioselective aryl substitutions .

- Temperature Control : Lower temperatures favor kinetic products, while higher temperatures may promote thermodynamic stability .

- Chiral Auxiliaries : Use enantiopure amines or ligands to induce stereoselectivity during cyclization .

- Computational Modeling : Density Functional Theory (DFT) predicts transition states and stereochemical outcomes, guiding experimental design .

Basic: Which spectroscopic techniques are critical for confirming the structure of octahydroquinoline derivatives?

Answer:

Key techniques include:

Advanced: How should researchers resolve contradictions between spectroscopic data and expected structures?

Answer:

Contradictions arise from stereochemical ambiguity or impurities. Mitigation strategies:

- 2D NMR (COSY, NOESY) : Resolves spatial proximity of protons and clarifies connectivity .

- X-ray Crystallography : Provides unambiguous structural confirmation for crystalline derivatives .

- Isotopic Labeling : Traces unexpected byproducts or degradation pathways .

- Cross-Validation : Compare synthetic intermediates with known standards via HPLC or GC-MS .

Advanced: What computational approaches aid in understanding reaction mechanisms for quinoline derivatives?

Answer:

- DFT Calculations : Models transition states to predict regioselectivity in cyclization or substitution reactions .

- Molecular Dynamics (MD) : Simulates solvent effects and conformational flexibility during synthesis .

- Docking Studies : Evaluates non-covalent interactions (e.g., π-stacking) in drug-delivery derivatives .

Basic: How do researchers differentiate between cis and trans isomers of octahydroquinoline derivatives?

Answer:

- NMR Coupling Constants : trans isomers exhibit larger J values (e.g., 10–12 Hz) due to dihedral angles, while cis isomers show smaller couplings .

- NOE Effects : Nuclear Overhauser enhancements in NOESY spectra indicate spatial proximity of protons in cis configurations .

Advanced: What methodologies are used to analyze the stability of octahydroquinoline under varying pH or temperature conditions?

Answer:

- Accelerated Stability Testing : Incubate samples at elevated temperatures (40–60°C) and monitor degradation via LC-MS .

- pH-Dependent Studies : Use buffer solutions (pH 1–12) to assess hydrolytic stability, identifying labile functional groups .

- Thermogravimetric Analysis (TGA) : Quantifies thermal decomposition profiles .

Basic: What are common impurities in octahydroquinoline synthesis, and how are they removed?

Answer:

- Byproducts : Unreacted amines or chlorides, detected via TLC or HPLC .

- Purification Methods :

Advanced: How can researchers validate the biological activity of octahydroquinoline derivatives in drug-delivery studies?

Answer:

- In Vitro Assays : Measure binding affinity to target receptors (e.g., dopamine or serotonin receptors) via radioligand displacement .

- Molecular Dynamics Simulations : Predict membrane permeability and blood-brain barrier penetration .

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and LC-MS quantification .

Basic: What safety protocols are recommended for handling octahydroquinoline derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.